molecular formula C18H20N4O2 B2595975 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}indolizine-2-carboxamide CAS No. 1705976-22-2

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}indolizine-2-carboxamide

Cat. No.: B2595975
CAS No.: 1705976-22-2
M. Wt: 324.384
InChI Key: USURLTGZGDZZNF-UHFFFAOYSA-N
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Description

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}indolizine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxane ring, a pyrazole ring, and an indolizine carboxamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}indolizine-2-carboxamide typically involves multiple steps, starting with the preparation of the oxane ring and the pyrazole ring. The oxane ring can be synthesized through the hydrogenation of dihydropyran using Raney nickel as a catalyst . The pyrazole ring is often synthesized via the reaction of hydrazine with 1,3-diketones under acidic conditions .

The final step involves the coupling of the oxane and pyrazole intermediates with an indolizine-2-carboxamide precursor. This coupling reaction is usually carried out under reflux conditions in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Mechanism of Action

The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}indolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}indolizine-2-carboxamide is unique due to its combination of an oxane ring, a pyrazole ring, and an indolizine carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]indolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-18(15-9-17-3-1-2-6-21(17)12-15)20-16-10-19-22(13-16)11-14-4-7-24-8-5-14/h1-3,6,9-10,12-14H,4-5,7-8,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USURLTGZGDZZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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